Maxacalcitol -

Maxacalcitol

Catalog Number: EVT-1590774
CAS Number:
Molecular Formula: C26H42O4
Molecular Weight: 418.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Maxacalcitol is a synthetic derivative of vitamin D, specifically designed to exhibit potent biological activity. It is primarily used in the treatment of conditions associated with hyperparathyroidism, particularly in patients undergoing dialysis. The compound is known for its ability to regulate calcium and phosphate metabolism in the body, making it crucial for maintaining bone health and preventing mineral imbalances.

Source

Maxacalcitol is synthesized from natural precursors, primarily pregnenolone acetate, through various chemical transformations. The compound's synthesis has been the subject of numerous studies aimed at improving yield and efficiency.

Classification

Maxacalcitol falls under the classification of active vitamin D analogs. It is categorized as a secosteroid due to its structural similarity to steroid hormones, which allows it to interact with the vitamin D receptor in target tissues.

Synthesis Analysis

Methods

The synthesis of Maxacalcitol has evolved over the years, with several methods reported in the literature. A notable approach involves a combination of organic transformations followed by a biological transformation:

In another study, an alternative route using commercially available vitamin D2 as a starting material was developed, showcasing improved efficiency in synthesis .

Technical Details

  • Reagents: Various reagents are employed throughout the synthesis process, including solvents like acetone and polar organic solvents for crystallization.
  • Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of intermediates and final products.
Molecular Structure Analysis

The molecular structure of Maxacalcitol can be represented by its chemical formula, which is C27H44O3. Its structure features a steroid backbone with specific functional groups that contribute to its biological activity.

Structure Data

  • Molecular Weight: Approximately 416.65 g/mol
  • Structural Features: The presence of hydroxyl groups and specific double bonds in the steroid framework enhances its interaction with the vitamin D receptor.
Chemical Reactions Analysis

Maxacalcitol undergoes various chemical reactions that facilitate its conversion from precursors to the active form:

  1. Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
  2. Oxidation/Reduction: These reactions modify functional groups to achieve the desired biological activity.
  3. Crystallization: Maxacalcitol can form different crystalline forms, including anhydrous and hydrate forms, which are characterized using techniques like Thermogravimetric Analysis (TGA) and X-ray Powder Diffraction (XRD) .

Technical Details

  • Crystallization Process: Involves dissolving rough Maxacalcitol in acetone followed by water addition, cooling, and filtration to obtain crystalline forms .
Mechanism of Action

Maxacalcitol exerts its effects primarily through binding to the vitamin D receptor (VDR), which regulates gene expression involved in calcium and phosphate metabolism:

  1. Receptor Binding: Upon entering target cells, Maxacalcitol binds to VDR, leading to conformational changes that activate transcriptional programs.
  2. Calcium Regulation: It enhances intestinal absorption of calcium and promotes renal tubular reabsorption of calcium, thereby increasing serum calcium levels.
  3. Bone Health: By modulating osteoclast and osteoblast activity, Maxacalcitol plays a crucial role in maintaining bone density and preventing osteoporosis.

Data

Studies have demonstrated that Maxacalcitol effectively reduces parathyroid hormone levels in patients with chronic kidney disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Maxacalcitol is typically found as a white crystalline powder.
  • Solubility: It is soluble in organic solvents such as acetone but has limited solubility in water.

Chemical Properties

  • Stability: The compound's stability can vary between its anhydrous and hydrated forms; thermal analysis indicates distinct melting points for each form .
  • Melting Point: The melting point for Maxacalcitol hydrate is approximately 86 °C.
Applications

Maxacalcitol has significant applications in medical science:

  1. Therapeutic Use: It is primarily used in treating secondary hyperparathyroidism associated with chronic kidney disease.
  2. Research Applications: Studies on Maxacalcitol contribute to understanding vitamin D metabolism and its analogs' therapeutic potential in various disorders related to calcium homeostasis.
  3. Pharmaceutical Development: Ongoing research aims at optimizing synthesis methods for better yield and purity suitable for clinical applications.
Synthetic Pathways and Methodological Innovations

Photochemical Synthesis Optimization in Vitamin D3 Analog Production

The construction of the vitamin D triene system (secosteroid backbone) represents a critical photochemical challenge. Conventional approaches utilizing 7-dehydrocholesterol (7-DHC) irradiation face limitations in yield and isomer control due to competing photoreactions and thermal equilibria. Contemporary maxacalcitol synthesis circumvents these issues through strategic precursor design and wavelength-specific irradiation protocols. A landmark innovation involves utilizing ergocalciferol (vitamin D2) as a readily available starting material instead of scarce dehydroepiandrosterone (DEA) derivatives. Ergocalciferol offers a stable conjugated triene system that undergoes selective modification with minimized photo-degradation [2] [7].

Table 1: Comparative Photochemical Approaches to Vitamin D Intermediate Synthesis

Starting MaterialIrradiation ConditionsKey IntermediateYield (%)Advantages/Limitations
7-DehydrocholesterolUVB (290–315 nm), 25°CPre-vitamin D340–60Classical route; significant previtamin→tachysterol side products
Ergocalciferol (Vit D2)Filtered UV (305±5 nm), -20°C9,10-secosteroid intermediate75–85Enhanced triene stability; reduced isomerization
Ketodiol (from DEA)Broadband UV, 0°C1α-hydroxylated previtamin50–65Requires microbiological hydroxylation; Chugai-patented intermediate

This optimized photochemical route achieves yields exceeding 85% through cryogenic irradiation (-20°C) under wavelength-filtered UV light (305±5 nm), significantly suppressing the formation of toxic tachysterol and lumisterol byproducts. Post-irradiation thermal isomerization is meticulously controlled at 60°C for 30 minutes to ensure quantitative conversion to the target secosteroid configuration. The implementation of inert atmosphere protection throughout prevents oxidative degradation of the sensitive triene system [2] [6].

Strategic Use of Intermediates in Steroid Backbone Functionalization

Precise functionalization of the steroid nucleus, particularly the introduction of the 1α-hydroxyl group essential for VDR binding, necessitates advanced intermediate design. Traditional maxacalcitol syntheses relied on late-stage microbial 1α-hydroxylation of protected steroid precursors—a low-yielding step (≤3%) requiring specialized fermentation conditions. Modern approaches employ early-stage hydroxylation or chiral induction to circumvent this bottleneck [2] [5].

A transformative strategy utilizes the ergocalciferol-derived silyl ether 3(S)-tert-butyldimethylsilyloxy-9,10-secoergosta-5,7(E),10(19),22(E)-tetraene as a pivotal intermediate. This compound enables regiospecific 1α-hydroxylation under mild catalytic conditions (Pd(OAc)₂, benzoquinone, acetic acid) with 92% stereoselectivity, capitalizing on the conformational directing effect of the C3 silyl ether. Subsequent hydroboration-oxidation installs the 25-hydroxyl group with syn-stereochemistry, yielding the advanced triol intermediate critical for side chain elaboration. This methodology eliminates the yield-limiting microbiological step and provides a 5-fold increase in throughput compared to DEA-based routes [2].

Epoxide Ring-Opening Techniques for Side Chain Elaboration

Construction of maxacalcitol’s distinctive 22-oxa side chain relies on stereocontrolled epoxide chemistry. The pivotal transformation involves nucleophilic ring-opening of a C22-C23 epoxide intermediate to install the oxygen functionality. Earlier syntheses suffered from regiochemical ambiguity and racemization due to the competing acid-catalyzed rearrangement of epoxides. Contemporary methodologies achieve >98% regioselectivity through stereoelectronically controlled epoxide activation [2] [7].

A breakthrough entails the synthesis of 20(S)-hydroxy-22,23-epoxy-24-norcholane intermediates using Corey-Bakshi-Shibata (CBS) reduction. The chiral (R)-CBS catalyst delivers the 20(S)-alcohol with 99% enantiomeric excess, a key precursor for stereospecific epoxidation. Treatment with VO(acac)₂ and tert-butyl hydroperoxide (TBHP) yields the β-epoxide exclusively. Subsequent regioselective ring-opening employs boron trifluoride etherate to activate the epoxide toward attack by formaldehyde, installing the 22-oxa-24-hydroxy functionality with complete retention of configuration. This sequence achieves an overall 78% yield for the side chain transformation—a marked improvement over classical Wittig-based approaches which rarely exceeded 45% [2].

Protecting Group Strategies in Polyhydroxylated Steroid Synthesis

Maxacalcitol’s four oxygen functionalities (1α,3β,20S,25-hydroxyls) demand orthogonal protection schemes to prevent unwanted side reactions during synthesis. Traditional approaches relied on binary protection (e.g., acetonide + silyl ether) but proved inadequate for industrial-scale production due to harsh deprotection conditions causing triene degradation. Modern maxacalcitol syntheses implement a tiered protecting group strategy with differential lability [2] [5] [8].

Table 2: Orthogonal Protecting Group Scheme for Maxacalcitol Synthesis

Functional GroupProtecting GroupInstallation ConditionsDeprotection ConditionsCompatibility
3β-OHtert-Butyldimethylsilyl (TBS)Imidazole, CH₂Cl₂, 0°C→RTAcetic acid/THF/H₂O (3:1:1), 25°CStable to Grignard, epoxidation
1α-OHBenzoateBzCl, pyridine, 0°CK₂CO₃, MeOH/H₂O, 45°CCompatible with TBS, acid-labile groups
25-OHTriethylsilyl (TES)TESCl, imidazole, DMF0.1% HCl in MeOH, 25°CCleaved selectively over TBS
20S-OHNone (free alcohol)N/AN/AParticipates in epoxide formation

The optimized sequence initiates with TBS protection of the 3β-OH in dichloromethane (0°C→RT, 4h), followed by regioselective benzoylation of the 1α-OH using benzoyl chloride in pyridine at 0°C. The 25-hydroxyl receives the acid-labile triethylsilyl (TES) group, leaving the 20S-OH exposed for epoxide formation. Crucially, this scheme enables sequential deprotection: first removing the TES group under mild acidic conditions (0.1% HCl/MeOH) without disturbing the TBS ether, followed by base-catalyzed saponification (K₂CO₃/MeOH/H₂O) of the benzoate, and finally cleaving the TBS group with acetic acid/THF/water. This strategy achieves 95% recovery of the fully deprotected maxacalcitol, minimizing degradation of the sensitive triene system [2] [5].

A remarkable innovation involves sulfur dioxide (SO₂) adduct formation as a "temporary protective entity" for the triene system during harsh chemical operations. Exposure of the vitamin D intermediate to liquid SO₂ at -70°C forms a reversible Diels-Alder adduct, shielding the conjugated triene from electrophilic or oxidative degradation during deprotection and purification steps. Mild thermolysis (40°C, toluene) quantitatively regenerates the intact triene—a critical advancement for preserving molecular integrity during industrial processing [2].

Scalability Challenges in Industrial-Scale Maxacalcitol Production

Transitioning maxacalcitol synthesis from laboratory to manufacturing scales presents multifaceted challenges centered on photochemistry reproducibility, purification of polar intermediates, and crystal form control. The traditional Chugai route starting from DEA suffered from inherently low yields (≤3% overall) due to the cumulative inefficiencies of multi-step chromatography and the specialized microbiological hydroxylation [2].

Modern routes utilizing ergocalciferol achieve substantial improvements (12–15% overall yield), but introduce new scalability constraints:

  • Particle Engineering Requirements: Final API crystallization must yield specific polymorphic forms (e.g., crystalline monohydrate JP5652723B2) with defined particle size distribution (PSD) to ensure consistent dissolution and bioavailability. Laser diffraction analysis reveals optimal PSD specifications: d(0.1) ≥ 15μm (minimizes dust hazards), d(0.5) = 35–65μm (balances dissolution and flow), d(0.9) ≤ 110μm (ensures complete dissolution). Achieving this requires controlled antisolvent crystallization (acetone/water) with high-shear mixing [5] [8].
  • Thermal Instability Management: The triene system undergoes rapid degradation above 60°C, necessitating low-temperature processing (<30°C) throughout synthesis. This imposes significant energy costs for large-scale chilling and limits solvent choices to those with low boiling points (e.g., dichloromethane, acetonitrile) [2] [7].
  • Purification Bottlenecks: Reverse-phase HPLC purification of penultimate intermediates, while effective for research-scale production, proves prohibitively expensive for metric-ton manufacturing. Implementation of countercurrent chromatography (CCC) with heptane/ethyl acetate/methanol/water systems reduces purification costs by 70% while maintaining ≥99.5% chiral purity [2] [10].

Table 3: Critical Quality Attributes (CQAs) for Industrial Maxacalcitol API

CQATarget SpecificationImpact on Drug ProductControl Strategy
Chiral Purity (20S-isomer)≥99.8% eeReduced VDR binding affinity of enantiomerCBS reduction with in-process chiral HPLC
Triene Isomer Purity5,6-trans ≤0.1%Potential calcemic side effectsSO₂ protection during synthesis
Particle Size Distribution (PSD)d(0.1)=15–25μm; d(0.5)=35–65μm; d(0.9)=85–110μmDissolution rate; blend uniformityHigh-shear antisolvent crystallization
Crystal FormCrystalline monohydrate (JP5652723B2)Stability; solubilitySeeded crystallization from acetone/water
Residual SolventsAcetone <500ppm; CH₂Cl₂ <60ppmSafety; ICH Q3C complianceAzeotropic drying; vacuum stripping

Continuous manufacturing platforms represent the frontier of maxacalcitol production scalability. Microphotoreactors with residence times <5 minutes achieve quantitative photoisomerization with 10-fold greater energy efficiency than batch reactors. Coupled with inline FTIR monitoring and automated crystallization control, these systems reduce batch-to-batch variability to <2% RSD—critical for meeting stringent pharmaceutical quality requirements [8] [10].

Properties

Product Name

Maxacalcitol

IUPAC Name

(1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8-,20-9+/t18-,21+,22+,23-,24-,26+/m0/s1

InChI Key

DTXXSJZBSTYZKE-ARVWMMQASA-N

Synonyms

1,25-dihydroxy-22-oxavitamin D3
22-oxa-1,25-dihydroxyvitamin D3
22-oxa-calcitriol
22-oxacalcitriol
maxacalcitol
maxacalcitriol
Oxarol

Canonical SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.